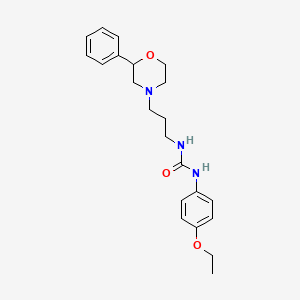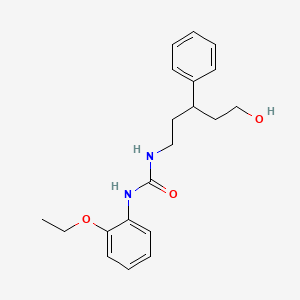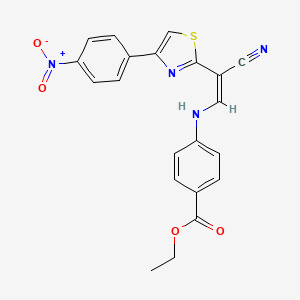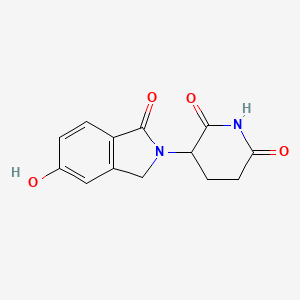![molecular formula C21H23N5O3 B2489613 1,7-dimethyl-3-(3-oxobutan-2-yl)-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 876670-87-0](/img/structure/B2489613.png)
1,7-dimethyl-3-(3-oxobutan-2-yl)-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical compound of interest belongs to a class of imidazo[2,1-f]purine diones, a group known for their diverse pharmacological properties and utility in medicinal chemistry. These compounds have been explored for their potential in treating various conditions, with emphasis on their synthesis, molecular structures, and various chemical properties (A. Zagórska et al., 2009; A. Gobouri, 2020).
Synthesis Analysis
The synthesis of imidazo[2,1-f]purine diones often involves multi-step chemical reactions, starting from basic purine scaffolds to which various functional groups are added. Techniques include the use of N-8-arylpiperazinylpropyl derivatives and the exploration of mesoionic purinone analogs, showcasing a diverse chemical reactivity profile and the ability to introduce various substituents to the core structure, thereby modulating its physical and chemical properties (R. A. Coburn & Michael D. Taylor, 1982; A. Zagórska et al., 2015).
Molecular Structure Analysis
Structural analysis of these compounds often involves X-ray crystallography and NMR spectroscopy, allowing for the detailed understanding of their 3D conformation and electronic structure. These analyses are crucial for understanding the interaction of these molecules with biological targets (Ondrej Šimo et al., 1998).
Chemical Reactions and Properties
Imidazo[2,1-f]purine diones undergo various chemical reactions, including hydrolytic ring-opening and cycloadditions, demonstrating their versatility in chemical synthesis and the potential for creating a wide array of derivatives with tailored properties for specific applications (R. A. Coburn & Michael D. Taylor, 1982).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are directly influenced by the molecular structure. The introduction of specific substituents can significantly alter these properties, making them suitable for various applications in medicinal chemistry and material science (É. I. Ivanov et al., 1993).
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles, electrophiles, and various other chemical agents, are pivotal for the functionalization of the imidazo[2,1-f]purine dione core. Such properties are essential for the development of new compounds with desired biological activities (M. Sako et al., 2000).
Aplicaciones Científicas De Investigación
Pharmacological Evaluation and Synthesis:
- This compound, among others in its class, has been synthesized and evaluated for its potential as a ligand for serotonin receptors. Studies have demonstrated that certain derivatives exert anxiolytic-like and antidepressant-like activities in animal models, suggesting their potential use in treating anxiety and depression (Zagórska et al., 2009).
Structure-Activity Relationships:
- Further research into the structure-activity relationships of these compounds has revealed that derivatives with a purine-2,4-dione nucleus generally have higher affinity values for serotoninergic and dopaminergic receptors. Docking studies have shown that specific substitutions in these compounds can be crucial for receptor affinity and selectivity, particularly towards serotonin receptors (Zagórska et al., 2015).
Receptor Affinity and Enzyme Activity:
- These compounds have been studied for their receptor affinity for various serotonin and dopamine receptors and their inhibitory potencies for certain phosphodiesterases. Such studies are crucial in determining the therapeutic potential of these compounds for neurological and psychiatric disorders (Zagórska et al., 2016).
Antidepressant and Anxiolytic Potential:
- Some derivatives of this compound have been evaluated for their potential antidepressant and anxiolytic effects in vivo, providing insights into their therapeutic potential for mood disorders (Partyka et al., 2020).
Adenosine Receptor Antagonism:
- Research has also focused on the antagonistic activity of these compounds towards adenosine receptors. Certain derivatives have been identified as potent and selective antagonists of the A3 adenosine receptor, which is significant for their potential application in treating various diseases (Baraldi et al., 2005).
Mecanismo De Acción
Target of Action
The primary target of F2583-0175 is the cannabinoid receptors . These receptors play a crucial role in the central nervous system and immune cells, regulating various physiological processes such as mood, appetite, pain-sensation, and memory .
Mode of Action
F2583-0175 acts as an agonist to the cannabinoid receptors . This means it binds to these receptors and activates them, leading to a series of intracellular events. The compound’s potency and efficacy at the cannabinoid receptors are reported to be almost three times higher than JWH-018, another synthetic cannabinoid .
Biochemical Pathways
Upon activation of the cannabinoid receptors, F2583-0175 affects various biochemical pathways. These include the mono- and dihydroxylation pathways, hydroxylation of the N-butyl side chain and dehydrogenation, formation of a dihydrodiol, hydrolysis of the terminal amide group, N-dealkylation of the indazole, and a combination of these reactions .
Pharmacokinetics
F2583-0175 undergoes extensive metabolism due to its significant hydrophobicity . This results in the absence or low content of the parent compound in the urine, thus requiring the need for metabolism studies . The dihydrodiol was found to be the predominant metabolite, with its chromatographic peak area exceeding those of other metabolites by almost an order of magnitude . For the routine analysis of blood, liver, and kidney samples, the dihydrodiol and monohydroxylated metabolites along with the parent compound are recommended as target analytes .
Result of Action
The activation of cannabinoid receptors by F2583-0175 can lead to various molecular and cellular effects. These include changes in cell signaling pathways, gene expression, and neuronal excitability . .
Propiedades
IUPAC Name |
4,7-dimethyl-2-(3-oxobutan-2-yl)-6-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-13-12-25-17-18(23(4)21(29)26(19(17)28)14(2)15(3)27)22-20(25)24(13)11-10-16-8-6-5-7-9-16/h5-9,12,14H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGMUBFJSRVHPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCC4=CC=CC=C4)N(C(=O)N(C3=O)C(C)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-dimethyl-3-(3-oxobutan-2-yl)-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2489530.png)
![8-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2489531.png)
![(2Z)-2-({4-[(2-chlorophenyl)methoxy]phenyl}methylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2489534.png)
![(NE)-N-[2-(3-nitrophenyl)ethylidene]hydroxylamine](/img/structure/B2489535.png)


![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,3-dimethoxybenzamide](/img/structure/B2489539.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2489548.png)
![(1R,5S)-3-Methyl-6-oxa-3lambda5-phosphabicyclo[3.1.0]hexane 3-oxide](/img/structure/B2489549.png)
![5-methyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2489550.png)

![2-chloro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2489552.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2489553.png)